N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester
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Overview
Description
N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester is a chemical compound with the molecular formula C13H16F3NO3 . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester typically involves the reaction of beta-Methoxy-m-trifluoromethylphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: A simpler analog with similar functional groups.
Ethyl carbamate: Another ester of carbamic acid with different substituents.
Uniqueness
N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications .
Properties
CAS No. |
62064-73-7 |
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Molecular Formula |
C13H16F3NO3 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
ethyl N-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C13H16F3NO3/c1-3-20-12(18)17-8-11(19-2)9-5-4-6-10(7-9)13(14,15)16/h4-7,11H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
HGVPRYBOGXQZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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